2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne
2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne
Brand Name:
Vulcanchem
CAS No.:
158906-40-2
VCID:
VC0138615
InChI:
InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3
SMILES:
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O
Molecular Formula:
C18H14O6
Molecular Weight:
326.3 g/mol
2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne
CAS No.: 158906-40-2
Main Products
VCID: VC0138615
Molecular Formula: C18H14O6
Molecular Weight: 326.3 g/mol
CAS No. | 158906-40-2 |
---|---|
Product Name | 2,3-Dihydro-3-methyl-1,2,6,7-tetrahydroxy-1H-benzo(a)fluorene-4,11-dio ne |
Molecular Formula | C18H14O6 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | 1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
Standard InChI | InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
Standard InChIKey | PLKATXVLQJQTSA-UHFFFAOYSA-N |
SMILES | CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Canonical SMILES | CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyms | 1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |
PubChem Compound | 3074517 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume